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This in-depth technical guide provides a detailed exploration of the spectroscopic data of
Cerevisterol, a significant ergostane-type sterol. Designed for researchers, scientists, and
professionals in drug development, this document offers a thorough analysis of Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, underpinned by
field-proven insights and methodologies.

Introduction to Cerevisterol: A Fungal Metabolite of
Interest

Cerevisterol, chemically known as (22E)-ergosta-7,22-diene-33,5a,6p-triol, is a
polyhydroxylated sterol with the molecular formula C2sH4603 and a molecular weight of 430.7
g/mol [1]. First isolated from yeast (Saccharomyces cerevisiae), it is a derivative of ergosterol
and is found in a variety of fungi[1]. Its unique structural features, including three hydroxyl
groups and two double bonds, contribute to its diverse biological activities, which include
antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines. A
precise understanding of its structure, confirmed through spectroscopic analysis, is paramount
for its potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
like Cerevisterol. A combination of one-dimensional (*H and 13C) and two-dimensional (COSY,
HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and
carbon signals, confirming the connectivity and stereochemistry of the molecule.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of Cerevisterol provides crucial information about the chemical
environment of each proton. The spectrum is typically recorded in deuterated chloroform
(CDCIs). Key characteristic signals are observed for the olefinic protons, protons attached to
carbons bearing hydroxyl groups, and the numerous methyl groups.

Table 1: *H NMR Spectroscopic Data for Cerevisterol (in CDCIs)

Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-3 ~4.08 m
H-6 ~3.62 brs
H-7 5.35 t 2.4
H-22 5.23 dd 15.6, 7.2
H-23 5.17 dd 15.0, 7.4

Note: Data compiled from multiple sources. Chemical shifts can vary slightly depending on the
solvent and instrument frequency.

The downfield signals for H-7, H-22, and H-23 are characteristic of protons on double-bonded
carbons. The protons on carbons bearing hydroxyl groups (H-3 and H-6) appear in the midfield
region. The upfield region of the spectrum is crowded with signals from the steroidal backbone
and the side chain's methyl and methylene groups.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum reveals the number of non-equivalent carbons and their chemical
environments. Due to the complexity of the sterol skeleton, complete assignment often requires
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2D NMR techniques.

Table 2: Partial 13C NMR Spectroscopic Data for Cerevisterol (in CDClI3)

Carbon Chemical Shift (o, ppm)
C-3 67.7

C-5 76.0

C-6 73.7

C-7 117.5

C-8 141.9

C-22 135.3

C-23 132.2

Note: This table presents a compilation of reported chemical shifts. A complete, definitively
assigned 13C NMR table for Cerevisterol is not consistently available in a single source.

The signals for the carbons attached to hydroxyl groups (C-3, C-5, and C-6) are found in the
65-80 ppm range, while the olefinic carbons (C-7, C-8, C-22, and C-23) resonate between 115
and 145 ppm. The remaining aliphatic carbons of the steroidal nucleus and the side chain
appear in the upfield region.

2D NMR Spectroscopy: Connecting the Dots for
Complete Structural Elucidation

To overcome the signal overlap in 1D spectra and to definitively assign all tH and *3C signals, a
suite of 2D NMR experiments is essential.

e COSY (Correlation Spectroscopy): This experiment identifies proton-proton (*H-H)
couplings, revealing which protons are adjacent to each other in the molecule. This is crucial
for tracing the connectivity within the spin systems of the steroidal rings and the side chain.
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e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton and carbon atoms (*H-13C). Each cross-peak in the HSQC spectrum links a
proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of
many carbon resonances based on their known proton assignments.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds away. This is invaluable for
connecting the different spin systems identified by COSY and for assigning quaternary
carbons that do not have any attached protons.

The following diagram illustrates the workflow for the structural elucidation of Cerevisterol
using 2D NMR.

1D NMR 2D NMR

HMBC
(Long-Range tH-13C Correlation)

13C NMR
(Carbon Skeleton)

vy

Structure Elucidation

1H NMR
(Proton Environments)

Complete Structure of Cerevisterol
(Connectivity & Stereochemistry)

A

HSQC
(Direct *H-13C Correlation)

Yy

COosy
(*H-*H Connectivity)

Click to download full resolution via product page

Workflow for Cerevisterol structure elucidation using 2D NMR.

Experimental Protocol for NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of purified Cerevisterol in 0.5-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal

standard.
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e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e 1D Spectra Acquisition: Acquire *H and 3C{*H} NMR spectra.

o 2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments using standard
pulse sequences. Optimize acquisition and processing parameters to achieve good
resolution and signal-to-noise ratio.

o Data Analysis: Process the spectra using appropriate software. Integrate *H signals, and
assign all tH and 3C resonances by systematically analyzing the correlations in the 2D
spectra.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the
fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of Cerevisterol typically shows a molecular ion peak [M]*
at m/z 430.3447 (calculated for C2sH4603), confirming its molecular formula[1]. Techniques like
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) are
commonly used.

Fragmentation Pattern

The mass spectrum of Cerevisterol will exhibit characteristic fragmentation patterns for sterols,
primarily involving the loss of water molecules from the hydroxyl groups and cleavage of the
side chain. Key expected fragments include:

e [M - H20]*: Loss of one water molecule.
e [M - 2H20]*: Loss of two water molecules.

e [M - 3H20]*: Loss of all three water molecules.
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Side-chain cleavage: Fragmentation of the C17 side chain, leading to ions corresponding to
the steroidal nucleus.

The following diagram illustrates the general workflow for mass spectrometric analysis.
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CerevsEm) Sl (e.g., ESI, APCI) (e.g., TOF, Quadrupole) Dy (m/z vs. Intensity) (Molecular Weight, Fragmentation)

Click to download full resolution via product page

General workflow for mass spectrometry analysis of Cerevisterol.

Experimental Protocol for Mass Spectrometry

Sample Preparation: Prepare a dilute solution of Cerevisterol in a suitable solvent such as
methanol or acetonitrile.

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

lonization: Utilize an appropriate ionization source (e.g., ESI in positive ion mode).

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000). For
fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular
ion for collision-induced dissociation (CID).

Data Interpretation: Analyze the resulting spectrum to determine the accurate mass of the
molecular ion and to identify the major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Absorption Bands of Cerevisterol
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The IR spectrum of Cerevisterol is expected to show strong absorptions corresponding to its
hydroxyl and olefinic functional groups.

Table 3: Predicted IR Absorption Bands for Cerevisterol

Functional Group r:;vi;\umber Intensity Vibrational Mode
O-H (hydroxyl) 3500 - 3200 Strong, Broad Stretching
C-H (sp?3 hybridized) 3000 - 2850 Strong Stretching
C=C (alkene) 1680 - 1640 Medium-Weak Stretching
C-O (hydroxyl) 1260 - 1000 Strong Stretching

The broadness of the O-H stretching band is indicative of hydrogen bonding. The C=C
stretching vibration may be weak due to the substitution pattern of the double bonds.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry Cerevisterol
powder with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid
sample directly on the ATR crystal.

e Background Spectrum: Record a background spectrum of the empty sample compartment or
the clean ATR crystal.

o Sample Spectrum: Record the IR spectrum of the Cerevisterol sample.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

e Analysis: Identify the characteristic absorption bands and correlate them to the functional
groups present in Cerevisterol.

Conclusion

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/product/b030100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The comprehensive spectroscopic analysis of Cerevisterol through NMR, MS, and IR
techniques provides a complete and unambiguous structural characterization. This detailed
understanding is fundamental for researchers and scientists working on the isolation,
synthesis, and biological evaluation of this promising natural product. The methodologies and
data presented in this guide serve as a valuable resource for the scientific community,
facilitating further research and development in the field of natural product chemistry and drug
discovery.

References

e Grokipedia. Cerevisterol. [Link]

e PubChem. Cerevisterol. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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